

12-Aminododecane-1-thiol: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 12-Aminododecane-1-thiol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the properties, synthesis, and potential applications of **12-Aminododecane-1-thiol**, a bifunctional molecule with significant potential in materials science and drug delivery. Due to the limited availability of direct experimental data for this specific compound, this document combines computed data with established knowledge of related long-chain aminothiols and alkanethiols to present a comprehensive technical resource.

Core Properties of 12-Aminododecane-1-thiol

12-Aminododecane-1-thiol (also known as 12-mercaptododecylamine) is a linear alkane chain featuring a primary amine group at one terminus and a thiol group at the other. This bifunctionality allows for versatile applications where both moieties can be independently or concurrently utilized for surface modification, bioconjugation, or nanoparticle functionalization.

Chemical and Physical Properties

Quantitative data for **12-Aminododecane-1-thiol** is primarily based on computational models available through PubChem.[1] These computed properties provide valuable estimates for experimental design and material handling.



Property	Value	Source
Molecular Formula	C12H27NS	PubChem[1]
Molecular Weight	217.42 g/mol	PubChem[1]
IUPAC Name	12-aminododecane-1-thiol	PubChem[1]
CAS Number	158399-18-9	PubChem[1]
XLogP3	4.3	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem (Computed)
Hydrogen Bond Acceptor Count	2	PubChem (Computed)
Rotatable Bond Count	11	PubChem (Computed)
Exact Mass	217.186421 g/mol	PubChem[1]
Topological Polar Surface Area	65.3 Ų	PubChem (Computed)

Note: The data in this table is computationally derived and should be confirmed by experimental analysis.

Synthesis of 12-Aminododecane-1-thiol

While a specific, detailed experimental protocol for the synthesis of **12-Aminododecane-1-thiol** is not readily available in the searched literature, a plausible synthetic route can be proposed based on established organic chemistry principles and synthesis of similar bifunctional long-chain alkanes. A common strategy involves the conversion of a starting material with two distinct functional groups that can be selectively modified.

One potential precursor is 12-aminododecanoic acid, which can be synthesized from various starting materials, including vernolic acid or through biocatalytic routes from linoleic acid.[2][3] [4][5]

Proposed Synthetic Pathway



A logical synthetic pathway starting from 12-aminododecanoic acid is outlined below. This pathway involves the protection of the amine group, reduction of the carboxylic acid to an alcohol, conversion of the alcohol to a leaving group, and finally, introduction of the thiol group.



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Caption: Proposed synthetic pathway for 12-Aminododecane-1-thiol.

General Experimental Considerations

- Amine Protection: The primary amine is highly reactive and should be protected to prevent side reactions. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
- Reduction of Carboxylic Acid: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).
- Activation of Alcohol: The resulting alcohol is a poor leaving group and needs to be activated, typically by converting it to a tosylate or mesylate.
- Thiolation: The activated alcohol can then be displaced by a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, to introduce the thiol group.
- Deprotection: The final step is the removal of the amine protecting group under appropriate conditions (e.g., acidic conditions for Boc, hydrogenation for Cbz) to yield the desired 12-Aminododecane-1-thiol.

Spectroscopic Characterization



The structure of the synthesized **12-Aminododecane-1-thiol** would be confirmed using standard spectroscopic techniques.

Technique	Expected Observations	
¹ H NMR	- A triplet corresponding to the methylene protons adjacent to the thiol group (~2.5 ppm) A triplet for the methylene protons adjacent to the amine group (~2.7 ppm) A broad singlet for the amine protons (variable, ~1.5-3.0 ppm) A triplet for the thiol proton (~1.3 ppm), which may be broad and is exchangeable with D ₂ O.[6]- A complex multiplet for the long alkyl chain protons (~1.2-1.6 ppm).	
¹³ C NMR	- A peak for the carbon attached to the thiol group (~25-30 ppm) A peak for the carbon attached to the amine group (~40-45 ppm) A series of peaks for the carbons in the alkyl chain (~25-35 ppm).	
FT-IR	- A weak S-H stretching band around 2550 cm ⁻¹ .[6]- N-H stretching bands for the primary amine around 3300-3500 cm ⁻¹ C-H stretching bands for the alkyl chain around 2850-2960 cm ⁻¹ An N-H bending vibration around 1600 cm ⁻¹ .	
Mass Spectrometry	- The molecular ion peak [M] ⁺ or protonated molecular ion peak [M+H] ⁺ corresponding to the molecular weight of 217.42 g/mol .[1]	

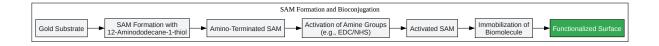
Applications in Research and Development

The unique bifunctional nature of **12-Aminododecane-1-thiol** makes it a valuable molecule for various applications, particularly in surface chemistry and bioconjugation.

Self-Assembled Monolayers (SAMs)



The thiol group has a strong affinity for gold and other noble metal surfaces, enabling the formation of well-ordered self-assembled monolayers (SAMs).[7] The terminal amine group can then be used to immobilize biomolecules, such as proteins, DNA, or antibodies, for the development of biosensors and other bio-interfaces.[8][9]



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Caption: Workflow for creating a functional biosensor surface.

A general protocol for forming an amino-terminated SAM on a gold surface involves:

- Substrate Preparation: Cleaning the gold substrate thoroughly, for example, with piranha solution.
- SAM Formation: Immersing the clean gold substrate in a dilute ethanolic solution of 12-Aminododecane-1-thiol for several hours to allow for the formation of a well-ordered monolayer.
- Rinsing: Rinsing the substrate with ethanol and water to remove non-chemisorbed molecules.
- Characterization: Characterizing the SAM using techniques such as contact angle goniometry, ellipsometry, and X-ray photoelectron spectroscopy (XPS) to confirm its formation and quality.[8][10]
- Biomolecule Immobilization: Activating the terminal amine groups using coupling agents like EDC/NHS and then introducing the biomolecule of interest for covalent attachment.

Nanoparticle Functionalization



Similar to flat surfaces, the thiol group of **12-Aminododecane-1-thiol** can be used to functionalize gold nanoparticles (AuNPs).[7][11][12] The terminal amine groups on the nanoparticle surface can then be used for drug attachment, targeting ligand conjugation, or for altering the nanoparticle's surface charge and biocompatibility.[12]

A typical procedure for functionalizing pre-synthesized gold nanoparticles is as follows:

- Ligand Exchange: A solution of 12-Aminododecane-1-thiol is added to a colloidal suspension of gold nanoparticles. The thiol will displace the original capping agent on the nanoparticle surface.
- Purification: The functionalized nanoparticles are purified by repeated centrifugation and resuspension in a suitable solvent to remove excess thiol and displaced capping agents.[11]
- Characterization: The functionalized nanoparticles are characterized by UV-Vis spectroscopy (to observe any shift in the surface plasmon resonance peak), dynamic light scattering (DLS) to determine the hydrodynamic diameter and zeta potential, and transmission electron microscopy (TEM) to assess morphology and dispersion.
- Further Conjugation: The amine-functionalized nanoparticles can then be used for subsequent conjugation reactions as described for SAMs.

Safety and Handling

As with all chemicals, **12-Aminododecane-1-thiol** should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Thiols are known for their strong, unpleasant odors.

Conclusion

12-Aminododecane-1-thiol is a promising bifunctional molecule with wide-ranging potential in materials science, nanotechnology, and drug development. Its ability to form stable self-assembled monolayers on gold surfaces and to functionalize nanoparticles, combined with the reactive terminal amine group for bioconjugation, makes it a valuable tool for creating advanced functional materials and biomedical devices. While direct experimental data is currently limited, the established chemistry of aminothiols provides a strong foundation for its



synthesis and application. Further experimental investigation is warranted to fully elucidate the properties and optimize the use of this versatile compound.

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